3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the halogenation of phenyl rings followed by the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization: The pyrazole ring can be further modified through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyrazoles and phenyl derivatives, such as:
- 3,5-dichloro-4-bromophenyl-1H-pyrazole
- 4-chloro-3-methylphenyl-1H-pyrazole
Uniqueness
What sets 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole apart is its specific combination of halogenated phenyl groups and the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H14Br2Cl2N2 |
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Molecular Weight |
537.1 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H14Br2Cl2N2/c1-13-2-11-18(12-19(13)25)28-22(15-5-9-17(24)10-6-15)20(26)21(27-28)14-3-7-16(23)8-4-14/h2-12H,1H3 |
InChI Key |
KMLJIGYMOBYSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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